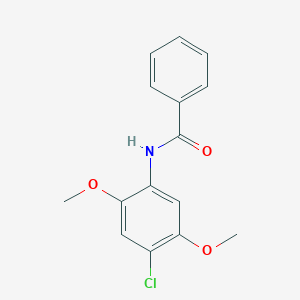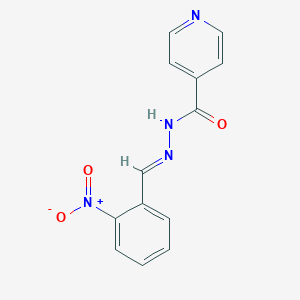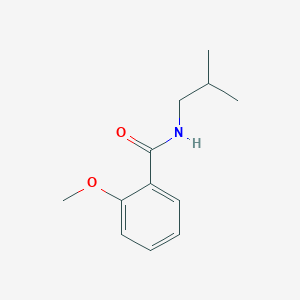![molecular formula C10H8Br2N2O2S B274120 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, also known as DBMIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMIM is a sulfonamide derivative that possesses unique chemical and biological properties, making it an interesting molecule for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors. In anti-inflammatory studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In anti-cancer studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In anti-cancer studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to induce apoptosis (programmed cell death) in cancer cells. In material science, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been used as a building block for the synthesis of MOFs with high surface area and gas adsorption properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has several advantages as a research tool, including its unique chemical and biological properties, its ease of synthesis, and its potential applications in various fields. However, there are also limitations to its use, including its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action.
2. Exploration of its potential applications in material science, including the synthesis of MOFs with tailored properties for gas storage and separation.
3. Development of new synthetic methods for 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole and its derivatives, with a focus on improving yields and reducing toxicity.
4. Investigation of its potential applications in catalysis, including the synthesis of metal complexes with unique properties for organic synthesis.
5. Evaluation of its potential as a drug candidate for the treatment of inflammatory and cancerous diseases, with a focus on optimizing its pharmacokinetics and minimizing potential side effects.
Synthesemethoden
The synthesis of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been investigated for its anti-inflammatory and anti-cancer properties. In material science, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Eigenschaften
Produktname |
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole |
|---|---|
Molekularformel |
C10H8Br2N2O2S |
Molekulargewicht |
380.06 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-6H,1H3 |
InChI-Schlüssel |
AMQBLKRCPPQIOM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)





![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)